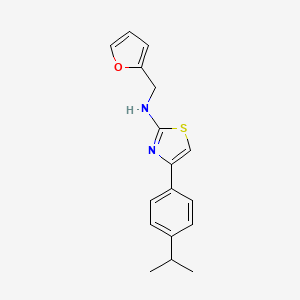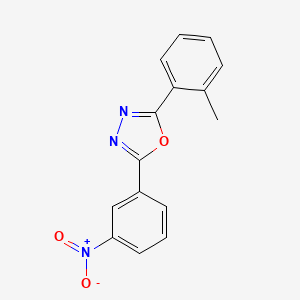![molecular formula C15H10Cl3N3O5 B5710227 4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5710227.png)
4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide, also known as NTBC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NTBC was originally developed as a herbicide, but it was later found to be effective in treating a rare genetic disorder called hereditary tyrosinemia type 1 (HT-1). Since then, NTBC has been investigated for its potential use in other medical conditions.
作用機序
4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide works by inhibiting the enzyme HPPD, which is involved in the tyrosine catabolic pathway. HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, which is further metabolized to fumarylacetoacetate and then to fumarate and acetoacetate by the enzyme FAH. Inhibition of HPPD by this compound leads to a decrease in the production of toxic metabolites and a reduction in liver damage in HT-1.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of HPPD, this compound has been shown to inhibit the activity of other enzymes involved in the tyrosine catabolic pathway, such as 4-hydroxyphenylpyruvate transaminase and homogentisate 1,2-dioxygenase. This compound has also been shown to reduce oxidative stress and inflammation in the liver, which are important factors in the pathogenesis of HT-1.
実験室実験の利点と制限
One advantage of using 4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its specificity for HPPD. This allows for the selective inhibition of the tyrosine catabolic pathway and the study of its effects on liver metabolism and function. However, one limitation of using this compound is its potential toxicity at high doses. This compound has been shown to cause liver damage in animal studies at doses higher than those used for therapeutic purposes.
将来の方向性
There are several future directions for the study of 4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide. One area of research is the development of new therapies for HT-1 that are more effective and have fewer side effects than this compound. Another area of research is the investigation of this compound's potential use in other medical conditions, such as cancer, tuberculosis, and malaria. Additionally, the biochemical and physiological effects of this compound on liver metabolism and function could be further elucidated to better understand its mechanism of action. Finally, the potential toxicity of this compound at high doses could be further investigated to ensure its safety for therapeutic use.
合成法
4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide is synthesized by reacting 4-nitrobenzenecarboximidamide with 2,4,5-trichlorophenoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction yields this compound as a yellow crystalline solid, which can be purified by recrystallization.
科学的研究の応用
4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied for its potential therapeutic applications. Its most well-known use is in the treatment of HT-1, a rare genetic disorder that affects the liver. HT-1 is caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), which leads to the accumulation of toxic metabolites in the liver. This compound works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is upstream of FAH in the tyrosine catabolic pathway. This leads to a decrease in the production of toxic metabolites and a reduction in liver damage.
In addition to its use in HT-1, this compound has also been investigated for its potential use in other medical conditions, such as cancer, tuberculosis, and malaria. This compound has been shown to have anti-tumor activity in various cancer cell lines, and it has been proposed as a potential adjuvant therapy for cancer. This compound has also been shown to have activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and Plasmodium falciparum, the causative agent of malaria.
特性
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3O5/c16-10-5-12(18)13(6-11(10)17)25-7-14(22)26-20-15(19)8-1-3-9(4-2-8)21(23)24/h1-6H,7H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCNGDPQPIZKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)/N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5710164.png)

![2-(ethylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5710183.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5710191.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5710199.png)

![N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5710211.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5710217.png)

![4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)
